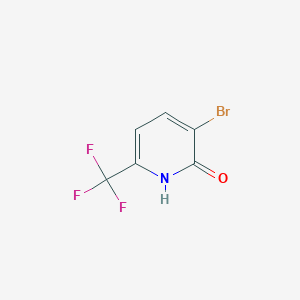

3-Bromo-2-hydroxy-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-bromo-6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NO/c7-3-1-2-4(6(8,9)10)11-5(3)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLNUKUZOFYUJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-hydroxy-6-(trifluoromethyl)pyridine typically involves the bromination of 2-hydroxy-6-(trifluoromethyl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-hydroxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation Reactions: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

Substitution Reactions: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Oxidation Reactions: Formation of 3-bromo-6-(trifluoromethyl)pyridine-2-one.

Reduction Reactions: Formation of 2-hydroxy-6-(trifluoromethyl)pyridine.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-2-hydroxy-6-(trifluoromethyl)pyridine has garnered interest in medicinal chemistry due to its potential as a bioactive molecule. Its structural features allow it to interact with biological targets, making it a candidate for drug development. The compound's fluorinated groups contribute to enhanced metabolic stability and bioavailability, which are critical for pharmaceutical applications.

Case Study: Antimicrobial Activity

Research indicates that similar trifluoromethylpyridine derivatives exhibit significant antibacterial properties. For instance, a study demonstrated that trifluoromethylpyridine amide derivatives showed effective inhibition against Xanthomonas oryzae and Ralstonia solanacearum, suggesting that this compound could possess comparable antimicrobial activity .

Agrochemicals

The compound is also utilized in the production of agrochemicals such as herbicides and insecticides. Its ability to modulate biological processes makes it valuable in developing compounds that can protect crops from pests and diseases.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Organism/Cell Line | Inhibition Rate (%) |

|---|---|---|---|

| Trifluoromethylpyridine Amide Derivative F3 | Antibacterial | Xanthomonas oryzae | 31% |

| Trifluoromethylpyridine Amide Derivative E6 | Antibacterial | Ralstonia solanacearum | 67% |

| Similar Pyridine Derivative | Anticancer | Various Cancer Cell Lines | Variable |

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can participate in various chemical reactions, including substitution, oxidation, and coupling reactions, allowing chemists to create diverse organic compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific enzymes or receptors within biological systems. The trifluoromethyl group enhances lipophilicity, facilitating better membrane permeability and interaction with cellular targets.

Industrial Applications

In addition to its research applications, this compound is employed in various industrial processes:

- Dyes and Pigments : The compound is used in synthesizing dyes due to its vibrant color properties.

- Chemical Intermediates : It serves as an intermediate in producing other chemical products, enhancing efficiency in manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-hydroxy-6-(trifluoromethyl)pyridine involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The bromine atom and hydroxyl group contribute to the compound’s reactivity, enabling it to form covalent bonds with target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Insights:

Substituent Effects on Reactivity and Solubility: The hydroxyl group in this compound enhances solubility in polar solvents (e.g., water, ethanol) compared to its chloro () or fluoro () analogs, which are more lipophilic. Chlorine in 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine acts as a superior leaving group in nucleophilic substitution reactions compared to hydroxyl, making it more reactive in Suzuki-Miyaura couplings .

Biological Activity: Compounds with electron-donating groups (e.g., -OCH₃, -NH₂) on the pyridine ring, such as 3-(aminomethyl)-6-(trifluoromethyl)pyridine, exhibit enhanced neuroprotective activity (74–82% cell viability at 0.1–3 μM) . In contrast, the hydroxyl derivative’s activity may depend on its ability to form hydrogen bonds with biological targets.

Synthetic Utility :

- This compound is synthesized via hydroxylation of brominated precursors (e.g., 3-bromo-6-CF₃ pyridines) under basic conditions, as seen in analogous reactions using sodium hydride in THF ().

- Its chloro analog (CAS 1159512-34-1) is prepared via halogen exchange or directed ortho-metalation strategies .

The hydroxyl derivative’s higher polarity may reduce volatility but necessitates precautions against skin contact .

Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

3-Bromo-2-hydroxy-6-(trifluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula . Its structure includes a bromine atom, a hydroxyl group, and a trifluoromethyl group attached to a pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, allowing it to penetrate biological membranes effectively. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The mechanism involves the interaction of the compound with cellular targets, which can lead to cell cycle arrest and subsequent cell death in tumor cells .

The biological activity of this compound is primarily attributed to its structural features:

- Trifluoromethyl Group : Increases lipophilicity and enhances interaction with biological membranes.

- Bromine Atom : Contributes to reactivity and potential covalent bonding with target biomolecules.

- Hydroxyl Group : May participate in hydrogen bonding, influencing the compound's interaction with enzymes and receptors .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Bromo-3-hydroxy-6-(trifluoromethyl)pyridine | Similar bromine and trifluoromethyl groups | Moderate antimicrobial activity |

| 3-Bromo-2-hydroxypyridine | Lacks trifluoromethyl group | Lower potency in biological assays |

| 2-Hydroxy-5-(trifluoromethyl)pyridine | Different substitution pattern | Limited data on biological activity |

This table illustrates how the unique arrangement of functional groups in this compound contributes to its enhanced reactivity and biological activity compared to related compounds.

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound induced apoptosis through caspase activation. The compound was observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, indicating its potential as a therapeutic agent in oncology .

Q & A

Q. Q1. What are the key synthetic routes for preparing 3-Bromo-2-hydroxy-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

A: The synthesis often involves halogenation and functionalization of pyridine cores. For example, bromination of trifluoromethylpyridine precursors can be achieved via electrophilic substitution using brominating agents like NBS (N-bromosuccinimide) under controlled temperatures (60–80°C) . Alternatively, reductive coupling of halopyridines with nickel catalysts has been reported for similar structures, though yields depend on ligand choice (e.g., phosphinitooxazoline ligands improve catalytic efficiency) . Purification typically requires column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures.

Q. Q2. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

A: Crystallization is critical for structural validation. Slow evaporation of a dichloromethane/hexane (1:3) mixture at 4°C often produces suitable single crystals. SHELXL ( ) is recommended for refinement, as it handles high-resolution data and twinning effects common in halogenated pyridines. Preferential orientation due to the trifluoromethyl group may require TWIN/BASF commands in SHELX .

Q. Q3. What spectroscopic techniques are most effective for characterizing substitution patterns in this compound?

A:

- NMR : NMR identifies trifluoromethyl chemical shifts (δ ≈ -60 to -70 ppm). NMR distinguishes hydroxyl protons (broad singlet, δ 10–12 ppm) and bromine-induced deshielding effects .

- MS : High-resolution ESI-MS confirms molecular weight (expected [M+H]: 256.96 Da) and isotopic patterns for bromine (1:1 M/M+2 ratio) .

- IR : Hydroxyl stretches (3200–3600 cm) and C-F vibrations (1100–1200 cm) validate functional groups .

Advanced Research Questions

Q. Q4. How do electronic effects of the trifluoromethyl and bromo substituents influence regioselectivity in cross-coupling reactions?

A: The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, directing coupling reactions (e.g., Suzuki-Miyaura) to the less hindered C-4 position. Bromine at C-3 further polarizes the ring, enhancing oxidative addition with Pd catalysts. Computational studies (DFT) suggest that the LUMO distribution at C-4 is stabilized by -CF, favoring transmetallation . Contrast this with chloro analogs, where steric effects dominate .

Q. Q5. How can conflicting NMR data (e.g., unexpected splitting of hydroxyl protons) be resolved?

A: Aqueous solubility of the hydroxyl group can lead to hydrogen bonding or tautomerism, causing peak splitting. Deuterated DMSO-d suppresses exchange broadening, while variable-temperature NMR (25–60°C) reveals dynamic processes. If tautomers coexist (e.g., keto-enol forms), NMR detects carbonyl signals (δ ≈ 170 ppm) .

Q. Q6. What strategies mitigate decomposition during high-temperature reactions involving this compound?

A:

- Use microwave-assisted synthesis to reduce reaction time (e.g., 150°C for 10 min vs. 24 hrs conventional heating).

- Add radical inhibitors (e.g., BHT) to prevent bromine-mediated degradation.

- Opt for anhydrous solvents (THF, toluene) to avoid hydrolysis of the trifluoromethyl group .

Q. Q7. How can computational modeling predict reactivity in nucleophilic aromatic substitution (SNAr) at the C-3 bromine site?

A: DFT calculations (Gaussian 16, B3LYP/6-311++G**) map electrostatic potential surfaces, showing high positive charge density at C-3 due to -CF and -OH groups. Solvent models (PCM for DMF) predict activation energies for SNAr with amines or thiols. Experimental validation via kinetic studies (e.g., pseudo-first-order rate constants) aligns with computed transition states .

Data Contradiction & Reproducibility

Q. Q8. How to address inconsistencies in reported melting points for this compound?

A: Variations arise from polymorphic forms or residual solvents. Use DSC (Differential Scanning Calorimetry) to identify endothermic peaks corresponding to true melting points. For example, a sharp peak at 142–145°C indicates the pure anhydrous form, while broader peaks suggest hydrate formation .

Q. Q9. Why do some synthetic protocols report lower yields despite identical conditions?

A: Trace moisture or oxygen can deactivate catalysts in metal-mediated reactions. Strict Schlenk techniques or glovebox setups are essential for air-sensitive steps (e.g., nickel-catalyzed couplings). Reproducibility improves with pre-dried solvents (<10 ppm HO) and freshly distilled reagents .

Methodological Innovations

Q. Q10. What advanced techniques enable structural analysis without crystallization?

A: MicroED (Microcrystal Electron Diffraction) can resolve structures from nanogram-scale crystals. Pair this with solid-state NMR ( MAS NMR) to confirm packing effects. For amorphous samples, HRMS/MS fragmentation patterns and ion mobility spectrometry differentiate isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.